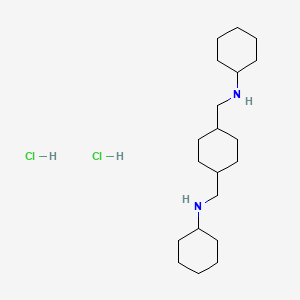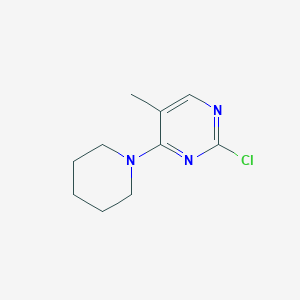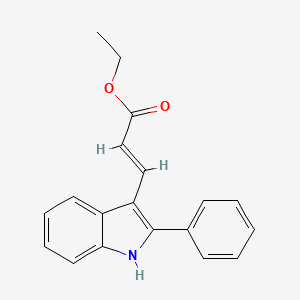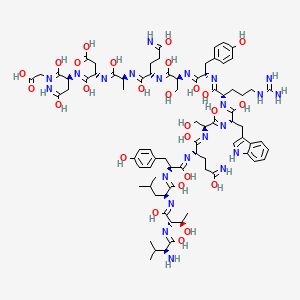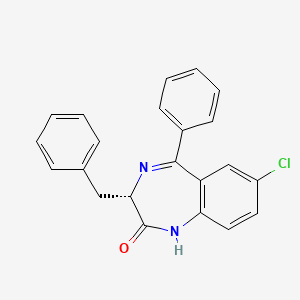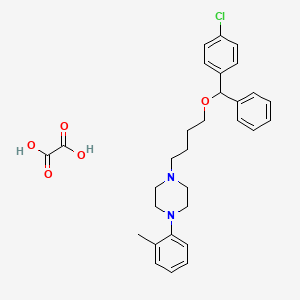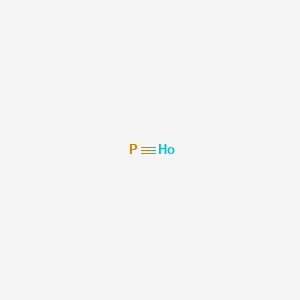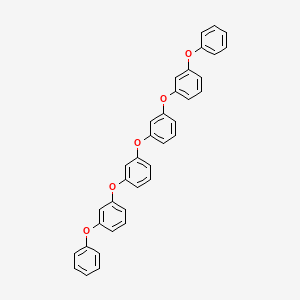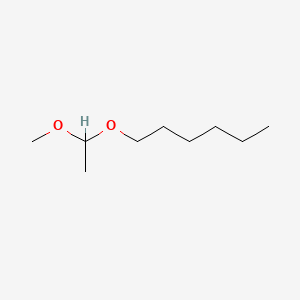
1-(1-Methoxyethoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxyethoxy)hexane is an organic compound with the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol This compound appears as a colorless to pale yellow liquid and is soluble in common organic solvents but has low water solubility . It is used in various applications, including organic synthesis, surface-active agents, and cleaning agents .
Preparation Methods
1-(1-Methoxyethoxy)hexane can be synthesized through several methods. One common synthetic route involves dissolving hexane in anhydrous ethanol, followed by the addition of chloromethyl ether to the solution. The reaction is carried out at low temperatures with continuous stirring. After the reaction is complete, the product is purified through distillation and reduced pressure treatment .
Industrial production methods typically involve similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled environments is crucial in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
1-(1-Methoxyethoxy)hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-(1-Methoxyethoxy)hexane has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(1-Methoxyethoxy)hexane exerts its effects is primarily through its chemical reactivity. The compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating reactions that lead to the formation of desired products. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
1-(1-Methoxyethoxy)hexane can be compared with similar compounds such as 1-methoxyhexane and hexyl methyl ether. These compounds share similar structural features but differ in their reactivity and applications. For instance:
1-Methoxyhexane: This compound has a simpler structure and is primarily used as a solvent.
Hexyl Methyl Ether: Similar to this compound, it is used in organic synthesis but has different reactivity due to the absence of the ethoxy group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it suitable for specialized applications in various fields .
Properties
CAS No. |
54340-90-8 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-(1-methoxyethoxy)hexane |
InChI |
InChI=1S/C9H20O2/c1-4-5-6-7-8-11-9(2)10-3/h9H,4-8H2,1-3H3 |
InChI Key |
COARODKCNGNOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




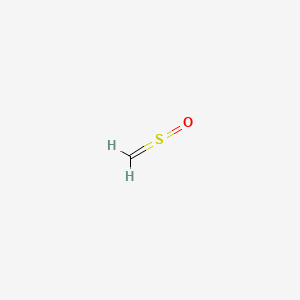
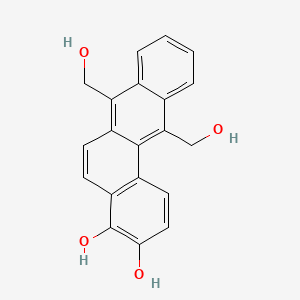
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
